Ethyl 2-(2-formyl-4-nitrophenoxy)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-formyl-4-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFJURFUFMTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Academic Significance of Formyl and Nitro Substituted Aryloxyacetic Acid Derivatives
The academic significance of aryloxyacetic acid derivatives is well-established, with applications spanning from pharmaceuticals to agriculture. The introduction of formyl (-CHO) and nitro (-NO2) substituents onto this scaffold significantly enhances their synthetic utility and biological relevance.
The nitro group is a powerful electron-withdrawing group that profoundly influences the electronic properties of the aromatic ring. nih.govnih.gov This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing any potential substitution to the meta position. nih.gov Conversely, and more importantly for synthetic applications, the nitro group activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. nih.govmdpi.com This activation facilitates the displacement of other substituents or even the nitro group itself under certain conditions. nih.govstackexchange.com Furthermore, the nitro group is a key pharmacophore in various biologically active compounds, contributing to antimicrobial and other therapeutic effects. nih.govnih.govajphs.com Its presence can be a precursor to an amino group through reduction, opening pathways to a wide array of further functionalization.
The formyl group, an aldehyde functionality, is another synthetically versatile substituent. It serves as a key building block for the construction of carbon-carbon and carbon-heteroatom bonds. The aldehyde can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions. wikipedia.org In the context of an ortho-formyl phenoxy derivative, the proximity of the formyl group to the ether linkage can facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic systems. mdpi.comcuny.edu For instance, ortho-formyl phenols are valuable precursors for the synthesis of salicylaldehydes and their derivatives. orgsyn.org The reactivity of the formyl group can, however, be influenced by other substituents on the aromatic ring. In some cases, the formyl group itself can be displaced in substitution reactions. kirj.ee
The combination of both formyl and nitro groups on an aryloxyacetic acid derivative, as seen in Ethyl 2-(2-formyl-4-nitrophenoxy)acetate, creates a molecule with a rich and controllable reactivity. The nitro group's strong electron-withdrawing effect can modulate the reactivity of the formyl group, while the formyl group provides a handle for a variety of synthetic transformations. This dual functionalization makes such compounds highly valuable in the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and novel materials.
Overview of Ethyl 2 2 Formyl 4 Nitrophenoxy Acetate As a Key Intermediate in Chemical Transformations
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate, with its strategically positioned functional groups, serves as a pivotal intermediate in a number of chemical transformations. Its synthetic utility is primarily derived from the sequential or concerted reactions of its formyl and nitro moieties.
A significant application of analogous compounds, methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, is in the synthesis of 2-alkyl-5-nitrobenzofurans. This transformation highlights the utility of the ortho-formyl phenoxyacetate (B1228835) scaffold in constructing heterocyclic ring systems. The synthesis proceeds via the initial formation of the phenoxyacetic acid derivative, followed by a cyclization reaction that involves the formyl group.
Furthermore, the presence of the ortho-formyl group and a reducible nitro group suggests its potential as a precursor for the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net In the case of this compound, reduction of the nitro group to an amine would generate an ortho-amino benzaldehyde (B42025) derivative. While not a diamine itself, this intermediate could potentially undergo further reactions to form quinoxaline-like structures, or the formyl group could react with an external diamine. The synthesis of quinoxalines is a well-established area of research with numerous methodologies developed to achieve this transformation. ajphs.comorganic-chemistry.org
The reactivity of the ester functional group also adds to the synthetic versatility of the molecule. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or other transformations. This multifaceted reactivity underscores the importance of this compound as a valuable building block in the synthesis of more complex and potentially biologically active molecules.
Historical Development and Evolution of Synthetic Strategies Involving Similar Phenoxy Esters
Established Approaches for the Preparation of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate
The preparation of this compound is predominantly accomplished through two established synthetic routes. The first and more common approach involves the O-alkylation of a substituted 2-hydroxybenzaldehyde, specifically 2-hydroxy-5-nitrobenzaldehyde (B32719), with an ethyl haloacetate. This method builds the ether linkage on a molecule that already contains the required nitro and formyl groups. The second, alternative strategy involves the nitration of a precursor molecule, ethyl 2-(2-formylphenoxy)acetate, where the ether linkage is already in place, and the nitro group is introduced in a subsequent step.
O-Alkylation Reactions of Substituted 2-Hydroxybenzaldehydes with Ethyl Haloacetates
The O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the deprotonation of the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide to form the desired ether, this compound. wikipedia.orgmasterorganicchemistry.com
A closely related synthesis is the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate. In a typical procedure, 4-nitrophenol is reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone (B3395972). This mixture is refluxed with stirring to facilitate the reaction. mdpi.com This example provides a strong model for the synthesis of this compound from 2-hydroxy-5-nitrobenzaldehyde.
The success of the Williamson ether synthesis is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, base, and temperature.
Solvent Effects: The choice of solvent can significantly influence the rate and yield of the O-alkylation reaction. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly preferred for Williamson ether synthesis. wikipedia.org These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion.
Base Catalysis: A variety of bases can be used to deprotonate the hydroxyl group of the 2-hydroxybenzaldehyde derivative. Common choices include alkali metal hydroxides (like potassium hydroxide), carbonates (such as potassium carbonate), and hydrides (like sodium hydride). byjus.commiracosta.edu For laboratory-scale synthesis, potassium hydroxide (B78521) or a carbonate base is often employed. In industrial applications, phase transfer catalysis is frequently used to facilitate the reaction between the aqueous and organic phases. byjus.com
Temperature Control: The reaction temperature is a critical parameter that needs to be controlled to ensure optimal results. Typically, Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. wikipedia.org The reaction is often run for a duration of 1 to 8 hours to ensure completion. wikipedia.org Microwave-assisted heating has also been shown to significantly reduce reaction times and, in some cases, improve yields. wikipedia.org
The following interactive table summarizes the typical reaction conditions for Williamson ether synthesis:
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. wikipedia.org |
| Base | Potassium Carbonate, Potassium Hydroxide, Sodium Hydride | Deprotonates the hydroxyl group to form the reactive phenoxide. byjus.commiracosta.edu |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. wikipedia.org |
| Reactant | Ethyl bromoacetate or Ethyl chloroacetate | Primary alkyl halides are preferred to minimize elimination side reactions. masterorganicchemistry.com |
In the case of 2-hydroxy-5-nitrobenzaldehyde, the presence of only one hydroxyl group simplifies the issue of regioselectivity, as the alkylation is directed to this single site. However, maximizing the yield of the desired ether product requires careful consideration of potential side reactions. The primary competing reaction in Williamson ether synthesis is elimination, which is more prevalent with secondary and tertiary alkyl halides. masterorganicchemistry.com The use of a primary alkyl halide, such as ethyl bromoacetate, is therefore crucial for favoring the desired S(_N)2 substitution pathway and minimizing the formation of elimination byproducts. masterorganicchemistry.com
Several strategies can be employed to enhance the yield of the etherification process. The use of a phase transfer catalyst can be particularly effective in reactions where the reactants are in different phases. Additionally, the use of silver oxide (Ag(_2)O) as a milder alternative to strong bases can be beneficial, especially for sensitive substrates. libretexts.org
Nitration of Precursor 2-(2-formylphenoxy)acetate Derivatives
An alternative synthetic route to this compound involves the nitration of a precursor molecule, ethyl 2-(2-formylphenoxy)acetate. This approach requires the successful regioselective introduction of a nitro group onto the aromatic ring of the phenoxyacetate (B1228835) derivative.
The nitration of a substituted benzene (B151609) ring is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the ring. In the case of ethyl 2-(2-formylphenoxy)acetate, the two substituents are the formyl group (-CHO) and the ether linkage (-OCH(_2)COOEt).
The formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the ether group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of the incoming electrophile. Therefore, the ether group would be expected to direct the incoming nitro group to the positions ortho and para to it. In this specific precursor, the para position relative to the ether group is occupied by the formyl group. Thus, the nitration is expected to occur primarily at the positions ortho to the ether group. One of these ortho positions is also meta to the formyl group, making it a likely site for nitration.
A process for the selective nitration of other phenol derivatives has been reported, which involves converting the phenol to a diphenyl oxalate (B1200264) derivative before nitration. google.comgoogle.com This method has been shown to favor the formation of the para-nitro isomer with high selectivity. google.comgoogle.com While not directly applicable to the nitration of the phenoxyacetate, it highlights that derivatization can be a powerful tool for controlling regioselectivity in nitration reactions.
The choice of nitrating agent is critical in controlling the reactivity and selectivity of the nitration reaction. A common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO(_2)), which is the active nitrating species. Other nitrating agents include fuming nitric acid, alkali metal salts of nitric acid in concentrated sulfuric acid, and nitronium salts such as nitronium tetrafluoroborate. google.com
The reaction pathway involves the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the ring restores aromaticity and yields the final nitro-substituted product. The relative stability of the possible carbocation intermediates determines the regiochemical outcome of the reaction. For ethyl 2-(2-formylphenoxy)acetate, the intermediate leading to nitration at the position para to the formyl group (and ortho to the ether) would be favored due to the directing effect of the ether group.
Novel Synthetic Routes and Sustainable Chemistry Principles
Catalytic Approaches for Carbon-Oxygen Bond Formation
The critical step in the synthesis of this compound is the formation of the ether linkage (a carbon-oxygen bond) between the phenolic group of 2-formyl-4-nitrophenol and the ethyl acetate (B1210297) moiety. While the classic Williamson ether synthesis provides a fundamental route, modern catalytic methods, particularly copper-catalyzed Ullmann-type couplings, offer significant advantages in terms of reaction conditions and substrate scope. youtube.comwikipedia.orgorganic-chemistry.org
The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 210°C), polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of highly efficient catalytic systems that operate under milder conditions. These systems often employ copper(I) or copper(II) salts as catalysts, such as copper(I) iodide (CuI) or copper(II) acetate [Cu(OAc)2], often in the presence of a ligand. researchgate.net The ligand, typically a diamine or an acetylacetonate, enhances the solubility and reactivity of the copper catalyst. wikipedia.org
For the synthesis of this compound, a potential catalytic route would involve the coupling of 2-formyl-4-nitrophenol with an ethyl haloacetate, such as ethyl bromoacetate, using a copper catalyst. The reaction mechanism involves the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide. wikipedia.org The presence of an electron-withdrawing nitro group on the phenolic ring can accelerate the coupling reaction. wikipedia.org
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| CuI / Ligand | K2CO3, Cs2CO3 | DMF, Dioxane | 80-120 | 70-95 | wikipedia.org |
| Cu(OAc)2 (ligand-free) | K3PO4 | DMSO | 100-130 | 65-90 | researchgate.net |
| Copper Powder | KOH | Nitrobenzene | >200 | Variable | wikipedia.org |
Exploration of Green Solvents and Solvent-Free Synthetic Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com A key area of focus is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. In the context of synthesizing this compound, solvents like DMF, NMP, and nitrobenzene, which are common in traditional Ullmann reactions, are targeted for replacement due to their toxicity and high boiling points. wikipedia.org
Green solvents are chosen based on their low toxicity, biodegradability, and derivation from renewable resources. mdpi.com For ether synthesis, promising green solvents include acetone, ethanol (B145695), and polar aprotic solvents like dimethyl sulfoxide (DMSO), which can be effective for SN2 reactions like the Williamson ether synthesis. masterorganicchemistry.commdpi.com For instance, the synthesis of the related compound, ethyl p-nitrophenoxy acetate, has been successfully carried out using acetone as a solvent in the presence of potassium carbonate. mdpi.comnih.gov
Microwave-assisted synthesis is another key green chemistry technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced side products. mdpi.compsu.edu Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This technique can often be performed with reduced solvent volumes or under solvent-free conditions, further enhancing its environmental credentials. mdpi.com The synthesis of various ester and heterocyclic compounds has been shown to be highly efficient under microwave irradiation, suggesting its potential applicability for the rapid and sustainable production of this compound. omicsonline.orgnih.govnih.gov
| Solvent | Classification | Boiling Point (°C) | Key Features | Reference |
| N-Methylpyrrolidone (NMP) | Conventional | 202 | High solvency, but reprotoxic | wikipedia.org |
| Dimethylformamide (DMF) | Conventional | 153 | High solvency, but hepatotoxic | wikipedia.org |
| Acetone | Green | 56 | Low toxicity, effective for SN2 | mdpi.com |
| Ethanol | Green | 78 | Renewable, low toxicity | omicsonline.org |
| Dimethyl Sulfoxide (DMSO) | Greener Alternative | 189 | High polarity, low toxicity | masterorganicchemistry.com |
Continuous Flow Synthesis for Scalable Production
For the large-scale and industrial production of chemical intermediates, continuous flow chemistry offers substantial advantages over traditional batch processing. mdpi.com Flow synthesis involves pumping reagents through a network of tubes and reactors where the reaction occurs continuously. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency, higher yields, and enhanced safety. mdpi.com The small reactor volumes inherent in flow systems allow for the safe handling of highly reactive intermediates and exothermic reactions.
A hypothetical continuous flow synthesis of this compound could be designed based on the Williamson ether synthesis. In such a setup, a solution of 2-formyl-4-nitrophenol and a base (e.g., potassium hydroxide) in a suitable solvent would be pumped through one channel to generate the phenoxide in-situ. This stream would then merge with a second stream containing ethyl bromoacetate in the same or a miscible solvent. The combined stream would pass through a heated reactor coil to facilitate the SN2 reaction. The residence time in the reactor would be precisely controlled by adjusting the flow rates and the reactor volume to ensure complete conversion. mdpi.com Downstream processing, such as quenching, extraction, and purification, can also be integrated into the flow system, creating a fully automated and efficient end-to-end manufacturing process. rsc.org This approach not only improves efficiency and safety but also allows for rapid process optimization and easier scalability compared to batch methods. mdpi.com
| Parameter | Description | Typical Setting | Purpose |
| Reagent Streams | Solutions of reactants (phenoxide and ethyl bromoacetate) | 0.1 - 1.0 M in a suitable solvent | To introduce reactants into the system |
| Flow Rate | The volume of fluid passing through the system per unit time | 0.1 - 10 mL/min | To control residence time and throughput |
| Reactor Type | Heated coil or microreactor (e.g., PFA or stainless steel tubing) | Packed-bed or open tube | To provide a controlled environment for the reaction |
| Temperature | The temperature of the reactor | 60 - 150 °C | To control the reaction rate |
| Residence Time | The average time reactants spend in the reactor | 1 - 20 minutes | To ensure complete reaction conversion |
| Back-Pressure Regulator | A device to maintain pressure in the system | 50 - 200 psi | To allow for heating solvents above their boiling points |
Reactions at the Formyl Group (–CHO)
The aldehyde functionality is the most electrophilic site for nucleophilic attack in this compound, making it the primary center for a variety of chemical transformations.
The carbonyl carbon of the formyl group is highly susceptible to attack by nucleophiles, leading to a range of addition and condensation products.
The reaction of this compound with primary amines is a classic example of nucleophilic condensation, yielding imines, commonly referred to as Schiff bases. This transformation is of significant interest for the synthesis of new compounds with potential biological activities. bohrium.com The general reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
A study by Goszczyńska et al. detailed the synthesis of a series of Schiff bases from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates and various anilines. bohrium.com The reactions were typically carried out in methanol (B129727) at room temperature, demonstrating a straightforward and efficient method for the formation of the C=N double bond.
Interactive Data Table: Synthesis of Schiff Bases from this compound and Substituted Anilines
| Entry | Aniline (B41778) Derivative (R) | Product (Schiff Base) | Reaction Time (h) | Yield (%) |
| 1 | Aniline (H) | Ethyl 2-(4-nitro-2-((phenylimino)methyl)phenoxy)acetate | 7 | 95 |
| 2 | 4-Methoxyaniline (OMe) | Ethyl 2-(2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenoxy)acetate | 7 | 85 |
Note: The data presented is based on the findings reported for analogous alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. bohrium.com
The synthesis of Schiff bases from this compound highlights the high chemoselectivity of the formyl group. bohrium.com Under the mild conditions typically employed for imine formation (e.g., room temperature in a protic solvent like methanol), the primary amine selectively reacts with the aldehyde. The ester and nitro groups remain intact.
This selectivity can be attributed to the relative electrophilicity of the functional groups present. The carbonyl carbon of the aldehyde is significantly more electrophilic and sterically accessible than the carbonyl carbon of the ester group. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards nucleophilic aromatic substitution but does not directly participate in the condensation reaction with amines under these conditions. The successful and high-yield synthesis of imines demonstrates that the aldehyde can be selectively targeted for transformation without affecting the other functionalities. bohrium.com
The formation of imines is a reversible process, and its rate is pH-dependent. The reaction generally proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the imine. libretexts.org
Hydrazine (B178648) and its derivatives are potent nucleophiles that react readily with aldehydes to form hydrazones. ontosight.ai In the case of this compound, reaction with hydrazine would be expected to initially form the corresponding hydrazone. If two equivalents of the aldehyde are reacted with one equivalent of hydrazine, an azine can be formed.
Furthermore, these hydrazone intermediates are valuable precursors for the synthesis of various nitrogen-containing heterocycles. For example, the reaction of a hydrazone with a suitable reagent can lead to the formation of pyrazoles, a class of five-membered heterocyclic compounds. nih.gov While specific examples involving this compound are not prevalent in the literature, the reaction of 4-nitrobenzaldehyde (B150856) with hydrazine to form 4-nitrobenzaldehyde hydrazone is a well-established transformation. ontosight.ai This hydrazone can then be used in subsequent cyclization reactions. ontosight.ai The presence of the ester and nitro groups in this compound offers additional possibilities for intramolecular cyclization reactions of the initially formed hydrazone, potentially leading to more complex heterocyclic systems.
The formyl group of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, provided that appropriate reagents and reaction conditions are chosen to avoid affecting the ester and nitro functionalities.
The selective reduction of an aromatic aldehyde in the presence of a nitro group and an ester can be challenging. Strong reducing agents like lithium aluminum hydride would likely reduce all three functional groups. Milder reducing agents such as sodium borohydride (B1222165) are generally selective for aldehydes and ketones over esters and nitro groups. acs.orgjsynthchem.com Therefore, treatment of this compound with sodium borohydride would be expected to yield Ethyl 2-(2-(hydroxymethyl)-4-nitrophenoxy)acetate. Other chemoselective reducing agents like ammonia (B1221849) borane (B79455) in water have also been shown to effectively reduce aldehydes in the presence of nitro and ester groups. rsc.org
For the oxidation of the aldehyde to a carboxylic acid, a variety of oxidizing agents can be employed. However, the choice of reagent must again take into account the other functional groups. Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the alkyl portion of the ester or interact with the nitro group. Milder and more selective oxidizing agents are therefore preferred. Reagents such as sodium chlorite (B76162) (NaClO2) or hydrogen peroxide in the presence of a suitable catalyst are often used for the oxidation of aromatic aldehydes to carboxylic acids. sciforum.net For instance, various substituted aromatic aldehydes, including those with electron-withdrawing nitro groups, have been successfully oxidized to their corresponding carboxylic acids using sodium hypochlorite (B82951) (NaClO). researchgate.net This would transform this compound into 2-(1-(ethoxycarbonyl)methoxy)-5-nitrobenzoic acid.
Reduction and Oxidation Reactions of the Aldehyde Moiety
Reductive Amination Strategies (Direct and Stepwise)
Reductive amination is a powerful method for converting the aldehyde functionality of this compound into secondary or tertiary amines. This transformation proceeds via the initial formation of an imine or iminium ion intermediate, followed by its reduction. The reaction can be performed in a single step (direct) by mixing the aldehyde, amine, and reducing agent together, or in a stepwise fashion where the imine is formed first and then subsequently reduced. brainly.com Research on alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates has demonstrated that both strategies are effective for this class of compounds.
The choice of reducing agent is critical for achieving high yields and chemoselectivity, particularly given the presence of the reducible nitro group.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This reagent is exceptionally mild and selective, making it highly suitable for the reductive amination of this compound. chemrxiv.org It readily reduces the iminium ion intermediate formed between the aldehyde and an amine but is generally unreactive towards the nitro group and the ester functionality. researchgate.net Its efficacy stems from the fact that the reduction of the protonated imine (iminium ion) is significantly faster than the reduction of the aldehyde itself, preventing the formation of the corresponding alcohol as a byproduct. chemrxiv.orglibretexts.org This high selectivity allows for a one-pot direct reductive amination with excellent yields and tolerance for various functional groups. researchgate.net
Hydrogenation with Catalysts: Catalytic hydrogenation, typically using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C), is another effective method. jove.com This approach can be used to reduce the imine intermediate in a stepwise process. However, catalytic hydrogenation is a more powerful reduction method and can also reduce the aromatic nitro group to an amine. acs.org This can be advantageous if the simultaneous reduction of both groups is desired. Achieving selectivity for only the imine can be challenging and may lead to a mixture of products, including the reduction of the nitro group or hydrogenolysis of other functional groups. rsc.org The reaction outcome is highly dependent on the catalyst, solvent, and reaction conditions.
Zinc Dust (Zn): Zinc dust, often in the presence of an acid like HCl or a proton donor like ammonium (B1175870) chloride, is a classic and cost-effective reagent for the reduction of aromatic nitro groups to primary amines. acs.orglibretexts.org While its primary utility is for nitro group reduction, it is less commonly employed for reductive amination of aldehydes directly. In the context of this compound, its use would likely lead to the reduction of the nitro group. If used under conditions that also favor imine formation, it could potentially effect a reductive amination, but selectivity would be a significant concern. Its application is most relevant for targeting the nitro group specifically, often leaving aldehyde and ester groups intact under neutral conditions. researchgate.netresearchgate.net
| Reducing Agent | Primary Target Group | Selectivity | Typical Application |
|---|---|---|---|
| Sodium Triacetoxyborohydride | Aldehyde (via iminium ion) | High; does not reduce nitro or ester groups. researchgate.net | Direct & Stepwise Reductive Amination |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aldehyde (via imine) and Nitro Group | Low; can reduce both functional groups. Selectivity is condition-dependent. rsc.org | Stepwise Reductive Amination or dual reduction |
| Zinc Dust (with acid/proton source) | Nitro Group | High; primarily reduces the nitro group to an amine. acs.org | Selective Nitro Group Reduction |
The key to selectively performing reductive amination on this compound lies in exploiting the differential reactivity of the aldehyde and nitro groups towards specific reagents.
The mechanism for reductive amination begins with the nucleophilic attack of an amine on the electrophilic aldehyde carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine. Under the slightly acidic conditions often used, the imine is protonated to form a highly electrophilic iminium ion.
The selectivity of sodium triacetoxyborohydride is rooted in its nature as a mild hydride donor. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride. chemrxiv.org While it is capable of reducing aldehydes, the rate of reduction for the highly electrophilic iminium ion is substantially faster. Therefore, in a one-pot reaction, the equilibrium between the aldehyde/amine and the iminium ion is constantly shifted as the iminium ion is rapidly and irreversibly reduced to the amine product. The nitro group, being a poor electrophile for hydride attack, remains untouched under these mild conditions. researchgate.net
In contrast, catalytic hydrogenation operates through a different mechanism involving the adsorption of the molecule onto the surface of a metal catalyst. jove.com Both the imine (or aldehyde) and the nitro group can be activated on the catalyst surface. The hydrogenation of a nitro group typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. google.comfengchengroup.com Because both functional groups can be reduced by this method, achieving chemoselectivity for the imine over the nitro group is difficult and often results in the reduction of both functionalities.
The mechanism for zinc dust reduction involves single electron transfer from the metal surface to the nitro group, which is a good electron acceptor. In the presence of a proton source, this initiates a cascade that ultimately leads to the corresponding aniline. This process is highly effective for nitro groups but does not typically reduce aldehydes or esters under the same conditions.
Oxidation to Carboxylic Acid Derivatives
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding Ethyl 2-(2-carboxy-4-nitrophenoxy)acetate. This transformation requires an oxidizing agent that is strong enough to convert the aldehyde but does not affect the ester or the electron-deficient aromatic ring.
Several reagents are suitable for this chemoselective oxidation:
Potassium Permanganate (KMnO₄): While a strong oxidant, KMnO₄ can be used to selectively oxidize benzaldehydes to benzoic acids under controlled conditions, such as phase transfer catalysis, which can prevent over-oxidation. researchgate.netsemanticscholar.org
Tollens' Reagent ([Ag(NH₃)₂]⁺): This is a classic mild oxidizing agent used specifically to distinguish aldehydes from ketones. ncert.nic.in It effectively oxidizes aldehydes to the corresponding carboxylate anion while being unreactive towards most other functional groups, including nitro groups and esters. The reaction is visually confirmed by the formation of a silver mirror. libretexts.orgjove.comlibretexts.org
Photoinduced Oxidation: A modern approach involves using photoexcited nitroarenes as anaerobic oxidants. This method can convert aldehydes to carboxylic acids under mild, visible-light-mediated conditions. chemrxiv.orgacs.org
| Oxidizing Agent | Reaction Conditions | Selectivity Notes |
|---|---|---|
| Tollens' Reagent | Ammoniacal silver nitrate, gentle warming. ncert.nic.in | Highly selective for aldehydes. Ketones, esters, and nitro groups are unreactive. libretexts.orgjove.com |
| Potassium Permanganate (KMnO₄) | Controlled pH (alkaline or neutral), phase transfer catalysis. researchgate.net | Strong oxidant; conditions must be carefully controlled to avoid side reactions. |
| Chromic Acid (Jones Reagent) | CrO₃ in aqueous sulfuric acid/acetone. | Strong oxidant, may not be compatible with the ester group under prolonged reaction times. |
Reactions at the Ester Group (–COOEt)
The ethyl ester group (–COOEt) is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common transformation.
Hydrolysis Reactions to Carboxylic Acids
Hydrolysis of the ethyl ester in this compound cleaves the ester bond to yield 2-(2-formyl-4-nitrophenoxy)acetic acid and ethanol. This reaction can be catalyzed by either acid or base. The resulting carboxylic acid is a known compound, confirming the viability of this transformation.
Acid-catalyzed hydrolysis is a reversible process that is typically driven to completion by using a large excess of water. semanticscholar.orgkhanacademy.org The reaction is generally carried out by heating the ester under reflux with a dilute aqueous solution of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). khanacademy.org
The mechanism involves several equilibrium steps:
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This step activates the carbonyl carbon, making it more electrophilic. chemrxiv.orglibretexts.org
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).
Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of ethanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst. chemrxiv.org
This protocol effectively converts this compound into 2-(2-formyl-4-nitrophenoxy)acetic acid without affecting the aldehyde or nitro functionalities.
Base-Mediated Saponification Techniques
The hydrolysis of the ethyl ester moiety in this compound is a fundamental transformation, typically achieved through base-mediated saponification. This reaction converts the ester into its corresponding carboxylate salt, which upon acidic workup yields 2-(2-formyl-4-nitrophenoxy)acetic acid. This carboxylic acid is a crucial intermediate for subsequent reactions, particularly in the synthesis of heterocyclic scaffolds like benzofurans. google.com
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like sodium hydroxide or lithium hydroxide) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated as a leaving group, and a proton transfer results in the formation of the carboxylate anion and ethanol. The process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strong base.
Commonly employed conditions involve heating the ester in an aqueous solution of a strong base. The choice of solvent and base can be optimized to ensure complete hydrolysis without promoting unwanted side reactions involving the aldehyde or nitro functionalities.
Table 1: Typical Reagents and Conditions for Saponification
| Base | Solvent System | Typical Temperature | Product |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Water/Ethanol | Reflux | Sodium 2-(2-formyl-4-nitrophenoxy)acetate |
| Lithium Hydroxide (LiOH) | Water/THF | Room Temp. to Reflux | Lithium 2-(2-formyl-4-nitrophenoxy)acetate |
| Potassium Hydroxide (KOH) | Water/Methanol | Reflux | Potassium 2-(2-formyl-4-nitrophenoxy)acetate |
Transesterification Processes
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). This equilibrium-driven reaction can be catalyzed by either acids or bases. wikipedia.org While specific studies on the transesterification of this compound are not prevalent, the reaction can be performed using established protocols for aromatic esters.
Under acidic conditions, a proton source enhances the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack by another alcohol. In basic conditions, the alkoxide of the new alcohol acts as the nucleophile. To drive the reaction to completion, the new alcohol is typically used in large excess, or the displaced ethanol is removed from the reaction mixture. wikipedia.org More advanced methods utilize catalysts such as zinc clusters or N-heterocyclic carbenes under mild conditions, which can offer greater functional group tolerance. organic-chemistry.orgrsc.org
Table 2: Common Catalysts for Transesterification of Aromatic Esters
| Catalyst Type | Examples | Mechanism | Key Features |
|---|---|---|---|
| Acid Catalysts | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen | Simple, inexpensive |
| Base Catalysts | NaOR', K₂CO₃ | Formation of nucleophilic alkoxide | Effective, but can promote saponification rsc.org |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Activation of alcohol | Mild conditions, high selectivity |
| Metal Catalysts | Zn₄(OCOCF₃)₆O, Sc(OTf)₃ | Lewis acid activation of carbonyl | High efficiency, mild conditions organic-chemistry.org |
Reactions Involving the Nitro Group (–NO₂)
Reductive Transformations of the Nitro Group (e.g., to Amino)
The aromatic nitro group is a highly versatile functional group, primarily due to its ability to be reduced to an amine. This transformation is a cornerstone of aromatic chemistry, providing a route to anilines which are precursors to a vast array of dyes, pharmaceuticals, and other functional materials.
The reduction of the nitro group in this compound to an amino group must be performed chemoselectively to avoid the reduction of the aldehyde functionality.
Catalytic Hydrogenation is a widely used method for this transformation. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic nitro groups. researchgate.netrsc.org The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. Care must be taken to control the reaction conditions to preserve the aldehyde group, which can also be susceptible to reduction.
Other Chemoselective Reduction Methods offer alternatives that can provide high selectivity for the nitro group. These methods often use metals in acidic or neutral media, or hydride reagents under specific conditions. For example, iron powder in the presence of an acid like acetic acid or a salt like ammonium chloride is a classic and cost-effective method for nitro group reduction that tolerates esters and aldehydes. mdpi.com Similarly, tin(II) chloride (SnCl₂) in hydrochloric acid is another established reagent for this purpose. A more modern approach involves using sodium borohydride in combination with transition metal salts, such as FeCl₂, which has been shown to selectively reduce nitroarenes while leaving ester groups unaffected. researchgate.netthieme-connect.com
Table 3: Comparison of Chemoselective Nitro Group Reduction Methods
| Reagent/System | Solvent | Conditions | Selectivity Notes |
|---|---|---|---|
| H₂ / Pd/C | Ethanol, Ethyl Acetate | RT, 1-4 atm H₂ | Highly efficient; may require careful control to avoid aldehyde reduction. researchgate.netrsc.org |
| Fe / NH₄Cl | Ethanol/Water | Reflux | Excellent selectivity for nitro group; tolerates esters and aldehydes well. mdpi.com |
| Fe / Acetic Acid | Acetic Acid | Heat | Classic method; good selectivity. |
| SnCl₂ / HCl | Ethanol, Ethyl Acetate | Heat | Effective but produces tin-containing waste. |
| NaBH₄ / FeCl₂ | Methanol/THF | Room Temperature | High chemoselectivity for nitro group over esters. researchgate.netthieme-connect.com |
Intramolecular Cyclization and Heterocycle Formation
The presence of the formyl group ortho to the ether linkage allows this compound to act as a precursor for the synthesis of fused heterocyclic systems, most notably benzofurans.
Cyclization to Benzofuran (B130515) Scaffolds via Decarbonylation
The synthesis of a 5-nitrobenzofuran (B105749) scaffold from this compound is a two-step process. First, the ethyl ester is hydrolyzed (saponified) to the corresponding 2-(2-formyl-4-nitrophenoxy)acetic acid as described in section 3.2.1.2. google.com
The resulting carboxylic acid then undergoes an intramolecular cyclization. This transformation is often carried out using dehydrating agents like acetic anhydride, typically in the presence of a base such as sodium acetate or pyridine. This set of conditions is characteristic of the Perkin or Roessing's reaction. The reaction proceeds via the formation of a mixed anhydride, followed by an intramolecular aldol-type condensation where the enolate attacks the aldehyde. The subsequent dehydration and decarboxylation of the intermediate leads to the formation of the benzofuran ring. While the prompt mentions decarbonylation, the more common pathway in this context is a decarboxylation (loss of CO₂) from the carboxylic acid moiety during the ring-forming cascade. The electron-withdrawing nitro group on the benzene ring facilitates these cyclization reactions. researchgate.net
Table 4: Reaction Sequence for Benzofuran Formation
| Step | Reactant | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Saponification | This compound | NaOH(aq), then H₃O⁺ | 2-(2-formyl-4-nitrophenoxy)acetic acid |
| 2. Cyclization | 2-(2-formyl-4-nitrophenoxy)acetic acid | Acetic Anhydride (Ac₂O), Sodium Acetate (NaOAc) | 5-Nitrobenzofuran |
Formation of Oxazepinone Ring Systems
The synthesis of seven-membered heterocyclic rings, such as benzoxazepinones, presents a synthetic challenge due to unfavorable entropic and enthalpic factors associated with their formation. However, intramolecular strategies can overcome these barriers. For this compound, a plausible pathway to an oxazepinone ring system could involve an initial transformation of the ortho-formyl group to create a reactive intermediate that can undergo intramolecular cyclization with the acetate side chain.
One potential strategy, drawing parallels from the synthesis of related benzoxazecinones, involves a tandem reaction sequence. For instance, a study on the synthesis of benzodioxepinones and benzoxazecinones utilized a tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. nih.gov This demonstrates that an ortho-substituted benzaldehyde (B42025) can serve as a precursor for the formation of a seven-membered ring fused to the benzene ring.
While direct evidence for the conversion of this compound to an oxazepinone is not extensively documented, a hypothetical reaction pathway can be proposed. This could involve an initial reaction, such as a reductive amination of the formyl group, followed by an intramolecular transesterification or lactamization to form the seven-membered ring. The specific conditions for such a transformation would require careful optimization to favor the desired cyclization over competing intermolecular reactions.
Table 1: Plausible Reaction Sequence for Oxazepinone Formation
| Step | Transformation | Reagents and Conditions (Hypothetical) | Intermediate/Product |
| 1 | Reductive Amination | Primary amine (e.g., R-NH₂), reducing agent (e.g., NaBH₃CN) | 2-(2-((alkylamino)methyl)-4-nitrophenoxy)acetate |
| 2 | Intramolecular Cyclization | Base or acid catalysis, heat | Substituted Benzoxazepinone |
Further research is necessary to explore the viability of this and other potential pathways for the synthesis of oxazepinone ring systems from this compound.
Derivatization Strategies and Analogue Synthesis Via Ethyl 2 2 Formyl 4 Nitrophenoxy Acetate
Synthesis of Diverse Schiff Bases
The condensation reaction between the aldehyde group of ethyl 2-(2-formyl-4-nitrophenoxy)acetate and various primary amines is a primary strategy for its derivatization, leading to the formation of Schiff bases (imines). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). amazonaws.com A series of novel Schiff bases have been successfully prepared in good yields by reacting alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with different primary amines. researchgate.netresearchgate.net
To achieve structural diversity in the resulting Schiff base library, a systematic variation of the amine reactant is employed. By introducing a range of aromatic and aliphatic amines, a wide array of analogues can be generated. For instance, the reaction has been effectively carried out using both aniline (B41778) and 4-methoxyaniline under mild conditions. researchgate.netresearchgate.net This approach allows for the incorporation of different substituents, which can modulate the steric and electronic properties of the final molecule. The selection of the amine is a critical step in tailoring the structure of the resulting Schiff base for further applications or synthetic modifications.
Table 1: Synthesis of Schiff Bases from this compound Analogues
| Starting Aldehyde | Amine Reactant | Resulting Schiff Base Product |
|---|---|---|
| Methyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Aniline | Methyl 2-(4-nitro-2-((phenylimino)methyl)phenoxy)alkanoates |
| Methyl 2-(2-formyl-4-nitrophenoxy)alkanoates | 4-Methoxyaniline | Methyl 2-(2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenoxy)alkanoates |
This table is interactive and can be sorted by column.
The electronic and steric nature of the substituents on the amine reactant significantly influences the outcome of the Schiff base formation.
Electronic Effects: The nucleophilicity of the amine's nitrogen atom is a key determinant of the reaction rate. Electron-donating groups (like the methoxy (B1213986) group in 4-methoxyaniline) on the aromatic ring of the amine increase the electron density on the nitrogen, making it a stronger nucleophile. This enhancement generally leads to faster reaction rates and potentially higher yields compared to reactions with unsubstituted aniline or amines with electron-withdrawing groups.
Preparation of Novel Secondary and Tertiary Amines
The Schiff bases derived from this compound are stable intermediates that can be readily converted into novel secondary amines through reduction of the imine bond. This transformation is a cornerstone of reductive amination, a powerful method for forming C-N bonds. libretexts.org The process typically involves the reduction of the C=N double bond to a C-N single bond, which can be accomplished either in a stepwise manner or through a direct, one-pot reaction. researchgate.net The resulting secondary amines can, in turn, be further alkylated to produce tertiary amines. lumenlearning.com
The synthesis of amino ester derivatives is achieved by the reduction of the previously formed Schiff bases. Several reducing agents have proven effective for this transformation. researchgate.net Common methods include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is an efficient method for reducing the imine. researchgate.net
Hydride Reagents: Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reducing agent used for reductive amination, allowing the reaction to proceed under gentle conditions. researchgate.netresearchgate.net
These reduction processes convert the Schiff base intermediates into their corresponding stable secondary amine analogues, which retain the ester functionality of the parent molecule.
Table 2: Reduction of Schiff Bases to Secondary Amines
| Schiff Base Precursor | Reducing Agent | Secondary Amine Product |
|---|---|---|
| Methyl 2-(4-nitro-2-((phenylimino)methyl)phenoxy)alkanoates | H₂/Pd or NaBH(OAc)₃ | Methyl 2-(4-nitro-2-((phenylamino)methyl)phenoxy)alkanoates |
This table is interactive and can be sorted by column.
The conversion of the aldehyde to Schiff bases and subsequently to secondary amines introduces significant structural modifications that are central to structure-activity relationship (SAR) studies. From a purely structural standpoint, these transformations alter the molecule's properties in several key ways:
Geometry and Flexibility: The formation of a Schiff base introduces a planar C=N double bond. The subsequent reduction to a secondary amine changes the geometry at the nitrogen atom to trigonal pyramidal and the adjacent carbon to tetrahedral. This conversion from a rigid double bond to a flexible single bond increases the conformational freedom of the molecule, allowing it to adopt a wider range of spatial arrangements.
Hydrogen Bonding Capability: The imine nitrogen of a Schiff base is a hydrogen bond acceptor. Upon reduction to a secondary amine (-NH-), the molecule gains a hydrogen bond donor site. This change in hydrogen bonding potential significantly alters the molecule's polarity and its potential intermolecular interactions.
Development of 2-Alkyl-5-nitrobenzofuran Libraries
Beyond linear derivatization, the core structure of this compound and its precursors are valuable for synthesizing heterocyclic systems, such as 2-alkyl-5-nitrobenzofurans. An efficient three-step procedure has been described for this purpose. researchgate.net The synthesis begins with methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, which are closely related analogues of the title compound. These are first reacted with hydrazine (B178648) hydrate (B1144303) to form aldazines. The subsequent reductive cyclization of these aldazine (B74668) intermediates yields the desired 2-alkyl-5-nitrobenzofuran core.
Another synthetic route involves the cyclization of 2-(2-formyl-4-nitrophenoxy)alkanoic acids, which can be derived from the corresponding esters, under the conditions of the Perkin reaction to form benzofuran (B130515) derivatives. researchgate.net These strategies demonstrate the utility of the 2-(2-formyl-4-nitrophenoxy)acetate framework in constructing more complex, fused-ring systems, thereby expanding the library of accessible compounds beyond simple amine and imine derivatives.
Functionalization at the Benzofuran Core
The structure of this compound is particularly amenable to intramolecular cyclization reactions to form the benzofuran ring system, a common scaffold in biologically active compounds. One established route involves the conversion of related 2-(2-formyl-4-nitrophenoxy)alkanoic acids into 2-alkyl-5-nitrobenzofurans. A typical three-step procedure begins with the synthesis of the parent alkanoate, followed by a reaction with hydrazine hydrate to form an aldazine intermediate, which then undergoes a reductive cyclization to yield the desired benzofuran. researchgate.net
Another innovative approach to functionalization involves photocyclization. Under specific conditions, such as irradiation at 365 nm in dimethyl sulfoxide (B87167), 2-(2-formylphenoxy)acetic acid and its esters can undergo cyclization to produce chromanone and benzofuranone derivatives. rsc.org This method offers a pathway to different core structures, highlighting the versatility of the phenoxyacetate (B1228835) scaffold in forming various fused heterocyclic systems.
These synthetic strategies demonstrate how the aldehyde and the acetate (B1210297) side chain can be manipulated to construct the benzofuran core, with the nitro group serving as a key substituent on the final product.
Table 1: Examples of Benzofuran Synthesis Precursors and Methods
| Precursor | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Methyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Reductive Cyclization | Hydrazine hydrate | 2-Alkyl-5-nitrobenzofurans | researchgate.net |
| 2-(2-Formylphenoxy)acetic acid esters | Photocyclization | UV light (365 nm), DMSO | Benzofuranones / Hydroxychromanones | rsc.org |
Exploration of Related Heterocyclic Architectures
The strategic placement of functional groups in this compound also allows for its use in synthesizing larger, more complex heterocyclic systems beyond benzofurans.
The synthesis of the seven-membered 4,5-dihydrobenzo[f] researchgate.netacs.orgoxazepin-3(2H)-one ring system from this compound can be achieved through a reductive cyclization strategy. This transformation leverages the proximity of the nitro group and the ester-containing side chain. The process involves the selective reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile.
The key steps for this synthesis are:
Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C). This yields an ortho-aminophenoxyacetate intermediate.
Intramolecular Cyclization: Upon formation, the newly generated amino group can spontaneously, or with gentle heating, attack the electrophilic carbonyl carbon of the ester moiety. This nucleophilic acyl substitution results in the formation of a seven-membered lactam ring, with the elimination of ethanol (B145695).
This synthetic route provides direct access to the benzoxazepinone core, which is a scaffold of interest in medicinal chemistry. nih.govnih.govresearchgate.net The formyl group on the starting material would be carried through the synthesis, resulting in a formyl-substituted benzoxazepinone, which can be used for further derivatization.
Synthesis of Homologous and Analogous Phenoxyacetate Derivatives
The chemical structure of this compound can be systematically altered to produce a library of related compounds for structure-activity relationship studies. Modifications can be targeted at the ester moiety or the aromatic ring.
The ethyl ester group can be readily converted into other alkyl esters through transesterification. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base and involves treating the starting ethyl ester with an excess of a different alcohol (e.g., methanol (B129727), propanol, isopropanol).
Acid-Catalyzed Transesterification: Using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in the desired alcohol as the solvent drives the equilibrium towards the formation of the new ester. scielo.br
Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as the sodium alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for methanolysis), can also facilitate the conversion. masterorganicchemistry.com
These standard methods allow for the straightforward synthesis of a homologous series of esters, providing analogues with varied steric and electronic properties.
Table 2: Homologous Series via Transesterification
| Target Ester | Required Alcohol | Typical Catalyst |
|---|---|---|
| Mthis compound | Methanol | H₂SO₄ (cat.) or NaOMe (cat.) |
| Propyl 2-(2-formyl-4-nitrophenoxy)acetate | Propan-1-ol | H₂SO₄ (cat.) or NaOPr (cat.) |
| Isopropyl 2-(2-formyl-4-nitrophenoxy)acetate | Propan-2-ol | H₂SO₄ (cat.) or NaOPr-i (cat.) |
While the aromatic ring of this compound is electron-deficient due to the presence of the formyl and nitro groups, making further electrophilic aromatic substitution challenging, the existing nitro group serves as a versatile handle for introducing new functionalities.
The most common transformation is the reduction of the nitro group to a primary amine (–NH₂). This can be accomplished using various reagents, including:
Tin(II) chloride (SnCl₂) in concentrated HCl.
Catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C).
Iron powder in acetic acid.
The resulting amino group is a powerful synthetic intermediate that opens up numerous derivatization possibilities. For instance, the amine can be:
Acylated to form a wide range of amides.
Alkylated to produce secondary or tertiary amines.
Diazotized with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
This strategy effectively transforms the nitro-substituted precursor into a platform for generating a diverse array of analogues with different substituents on the aromatic ring.
Table 3: Derivatization via Reduction of the Nitro Group
| Intermediate | Reaction Type | Example Reagents | Final Functional Group |
|---|---|---|---|
| Ethyl 2-(4-amino-2-formylphenoxy)acetate | Acylation | Acetyl chloride | Amide (-NHCOCH₃) |
| Ethyl 2-(4-amino-2-formylphenoxy)acetate | Diazotization/Sandmeyer | 1. NaNO₂/HCl; 2. CuCl | Chloro (-Cl) |
| Ethyl 2-(4-amino-2-formylphenoxy)acetate | Diazotization/Schiemann | 1. NaNO₂/HBF₄; 2. Heat | Fluoro (-F) |
Role of Ethyl 2 2 Formyl 4 Nitrophenoxy Acetate As a Building Block in Complex Organic Synthesis
Integration into Multi-Step Synthetic Sequences for Advanced Molecules
The structural features of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate make it an ideal candidate for incorporation into multi-step synthetic pathways. The presence of orthogonal functional groups allows for selective reactions, enabling chemists to build molecular complexity in a controlled manner.
The aldehyde group serves as a versatile handle for a wide array of transformations. For instance, it can readily undergo olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This is a crucial step in the synthesis of various natural products and pharmaceutical agents. Furthermore, the aldehyde can be a key participant in cyclization reactions. A notable example is its potential use in the synthesis of benzofuran (B130515) derivatives, a scaffold present in many biologically active compounds. nih.govnih.govorganic-chemistry.orgscienceopen.com Intramolecular cyclization, potentially after modification of the acetate (B1210297) side chain, could lead to the formation of this important heterocyclic ring system.
The nitro group on the aromatic ring is another key functional group that can be chemically manipulated. It can be reduced to an amine, which then opens up possibilities for amide bond formation, diazotization reactions, or the construction of nitrogen-containing heterocycles. This transformation is fundamental in the synthesis of many pharmaceutical compounds. mdpi.com
A hypothetical multi-step synthesis illustrating the utility of this compound is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Wittig Olefination | Ph3P=CHCO2Et, THF, rt | Ethyl 2-(2-(3-ethoxy-3-oxoprop-1-en-1-yl)-4-nitrophenoxy)acetate |
| 2 | Nitro Group Reduction | H2, Pd/C, EtOH | Ethyl 2-(4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenoxy)acetate |
| 3 | Intramolecular Cyclization | Heat or Acid/Base catalyst | Substituted quinoline (B57606) derivative |
| 4 | Ester Hydrolysis | LiOH, THF/H2O | Quinoline carboxylic acid derivative |
This table presents a hypothetical reaction sequence to demonstrate the potential applications of this compound.
Strategic Application in Target-Oriented Synthesis of Complex Organic Structures
In target-oriented synthesis, the goal is to construct a specific complex molecule, often a natural product or a designed bioactive compound. This compound can be a strategic starting material or a key intermediate in such endeavors. Its pre-functionalized aromatic ring can be seen as a scaffold upon which the rest of the target molecule is assembled.
For example, in the synthesis of a hypothetical complex alkaloid, the nitro-substituted aromatic ring of the starting material could form a core part of the final structure. The aldehyde and acetate functionalities would be used to build the intricate side chains and additional ring systems characteristic of alkaloids.
The strategic placement of the functional groups is also advantageous. The ortho-positioning of the formyl group relative to the phenoxyacetate (B1228835) moiety allows for the potential of concerted or sequential cyclization reactions, leading to the formation of polycyclic systems.
Utilization in Combinatorial Chemistry and Library Synthesis for Lead Compound Generation
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening in drug discovery. The reactivity of this compound makes it an excellent scaffold for the generation of such libraries.
The aldehyde group can be reacted with a diverse set of primary amines via reductive amination to generate a library of secondary amines. Alternatively, it can be used in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to produce a wide array of heterocyclic compounds. mdpi.com
The following table illustrates how a library of oxime derivatives could be generated from this compound:
| Entry | Hydroxylamine (B1172632) Derivative | Resulting Oxime Structure |
| 1 | Hydroxylamine (NH2OH) | Ethyl 2-(4-nitro-2-(hydroxyimino)methyl)phenoxy)acetate |
| 2 | O-Methylhydroxylamine | Ethyl 2-(2-((methoxyimino)methyl)-4-nitrophenoxy)acetate |
| 3 | O-Benzylhydroxylamine | Ethyl 2-(2-((benzyloxy)imino)methyl)-4-nitrophenoxy)acetate |
| 4 | O-Phenylhydroxylamine | Ethyl 2-(4-nitro-2-((phenoxyimino)methyl)phenoxy)acetate |
This table provides examples of potential oxime derivatives that can be synthesized to generate a chemical library.
By systematically varying the reactants in each derivatization step, a large and diverse library of compounds can be efficiently synthesized. These libraries can then be screened for biological activity to identify lead compounds for further drug development.
Industrial and Pharmaceutical Relevance as a Synthetic Precursor
While specific large-scale industrial applications of this compound are not widely documented in publicly available literature, its potential as a precursor in the pharmaceutical and fine chemical industries is significant. Its utility in the synthesis of heterocyclic scaffolds, which are prevalent in many marketed drugs, suggests its potential value. nih.govscienceopen.com
The synthesis of benzofurans, for instance, is of great interest as this motif is found in numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. nih.govscienceopen.com The ability to use this compound as a starting material for the construction of substituted benzofurans could be a valuable industrial process.
Furthermore, its role as a building block for combinatorial libraries is highly relevant to the pharmaceutical industry's drug discovery efforts. The efficient generation of novel chemical entities for screening is a cornerstone of modern pharmaceutical research.
Mechanistic and Theoretical Investigations of Ethyl 2 2 Formyl 4 Nitrophenoxy Acetate Reactions
Elucidation of Reaction Mechanisms and Pathways
A thorough understanding of the reaction mechanisms involving Ethyl 2-(2-formyl-4-nitrophenoxy)acetate is fundamental for controlling reaction outcomes and improving synthesis efficiency. This involves detailed kinetic studies, the trapping and characterization of intermediates, and the computational modeling of transition states.
Kinetic studies are essential to determine the rates of reaction and the factors that influence them, such as concentration, temperature, and catalysts. For this compound, two particularly relevant transformations are reductive amination of the formyl group and potential intramolecular cyclization reactions.
Reductive Amination: The reductive amination of the aldehyde functional group in this compound with an amine would likely proceed via the formation of an imine intermediate, which is then reduced. A kinetic study would typically monitor the disappearance of the reactants or the appearance of the product over time. The rate law for such a reaction is often complex, with the rate-determining step potentially being the formation of the imine or its subsequent reduction. A review of the Leuckart-Wallach reaction, a method for reductive amination, indicates that the kinetics can be first-order. mdpi.com
Cyclization: Intramolecular cyclization could also be a potential reaction pathway, for instance, leading to the formation of a benzofuran (B130515) derivative. The mechanism for a similar compound, 4-Methoxy-2-(2-formylphenoxy)acetic acid, involves dehydration to a ketene (B1206846) intermediate, followed by an intramolecular [2+2] cycloaddition and subsequent cycloreversion. researchgate.net Kinetic analysis of such a reaction would provide insights into the energy barriers of these steps.
Below is a hypothetical data table illustrating the type of information that would be obtained from kinetic studies on the reductive amination of this compound.
| Entry | Amine | Reductant | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] |
| 1 | Benzylamine | NaBH(OAc)₃ | 25 | Value |
| 2 | Aniline (B41778) | NaBH(OAc)₃ | 25 | Value |
| 3 | Benzylamine | H₂/Pd-C | 25 | Value |
| 4 | Benzylamine | NaBH(OAc)₃ | 50 | Value |
The direct observation and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. For reactions involving this compound, spectroscopic techniques such as NMR and mass spectrometry would be invaluable.
In the case of reductive amination, the key intermediate would be the corresponding imine. Depending on the reaction conditions, it might be possible to isolate this intermediate or detect it in the reaction mixture. For cyclization reactions, the proposed ketene intermediate for a related compound is highly reactive and would likely be difficult to isolate. researchgate.net In such cases, trapping experiments with a suitable reagent could provide evidence for its existence.
Transition state theory provides a framework for understanding the energetics of a reaction. By calculating the energy of the transition state, the activation energy for a particular reaction step can be determined. This is often accomplished through computational methods.
For the intramolecular cyclization of a related phenoxyacetic acid, a proposed mechanism involves a thermal [2+2] heterocycloaddition reaction. researchgate.net A transition state analysis of this step would reveal the geometry and energy of the transition state, providing insight into the feasibility of the proposed pathway. An energy profile diagram would map the energy changes throughout the reaction, from reactants to products, including all intermediates and transition states.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry offers powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity indices. For instance, DFT calculations have been successfully applied to a related compound, ethyl 2-(4-aminophenoxy) acetate (B1210297), to understand its electronic and molecular structure. mdpi.com
For this compound, DFT calculations could be used to:
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.
Calculate the electrostatic potential to identify electrophilic and nucleophilic sites.
Model the transition states of potential reactions to understand selectivity.
The following table presents hypothetical data from a DFT study on this compound.
| Parameter | Calculated Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
While DFT calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, taking into account intermolecular forces and solvent effects.
For reactions of this compound, MD simulations could be used to:
Study the conformational flexibility of the molecule in solution.
Investigate the role of solvent molecules in the reaction mechanism.
Simulate the approach of a reactant to the substrate, providing insights into the initial stages of a reaction.
In Silico Prediction of Reaction Outcomes and By-products
Computational chemistry provides powerful tools for predicting the outcomes and potential by-products of chemical reactions involving complex molecules like this compound. Through in silico modeling, researchers can simulate reaction conditions and explore various reaction pathways, thereby gaining insights that can guide experimental work. Methodologies such as Density Functional Theory (DFT) are instrumental in these predictions, allowing for the calculation of thermodynamic and kinetic parameters that govern chemical reactivity.
For this compound, in silico predictions would focus on the reactivity of its key functional groups: the formyl (-CHO), nitro (-NO₂), and ethyl acetate moieties attached to the phenoxy core. The presence of strong electron-withdrawing groups, the formyl and nitro groups, significantly influences the electron distribution in the aromatic ring, making it susceptible to nucleophilic attack. Computational models can predict the most likely sites for such attacks and the activation energies for various potential reactions.
Potential reactions that can be modeled in silico include the reduction of the nitro group, the oxidation or reduction of the formyl group, and the hydrolysis of the ester. For instance, DFT calculations can be employed to compare the energy barriers for the reduction of the nitro group to an amino group versus the reduction of the formyl group to a hydroxyl group, thus predicting the selectivity of a given reducing agent.
Furthermore, computational models can predict the formation of by-products. In a reaction targeting the formyl group, for example, side reactions involving the nitro group or the ester could occur. By calculating the reaction energies and transition state structures for these competing pathways, the likelihood of by-product formation can be assessed. This is particularly valuable in complex reaction mixtures where experimental identification of all minor products can be challenging.
The following table illustrates the type of data that can be generated from in silico studies to predict reaction outcomes, using hypothetical reaction pathways for this compound as an example.
| Predicted Reaction Pathway | Computational Method | Calculated Parameter | Predicted Outcome | Potential By-products |
| Nitro Group Reduction | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | Selective reduction to the amino group is feasible under specific catalytic conditions. | Partially reduced intermediates (nitroso, hydroxylamino). |
| Formyl Group Oxidation | TD-DFT | Reaction Enthalpy (kJ/mol) | Oxidation to a carboxylic acid is thermodynamically favorable. | Over-oxidation products, ring-opened species. |
| Ester Hydrolysis | PCM/DFT | Free Energy of Reaction (kcal/mol) | Hydrolysis to the corresponding carboxylic acid and ethanol (B145695) is predicted under acidic or basic conditions. | None |
Structure-Reactivity Relationship (SRR) Analysis for its Functional Groups
The reactivity of this compound is intricately linked to the electronic properties of its constituent functional groups and their positions on the aromatic ring. A Structure-Reactivity Relationship (SRR) analysis, often supported by computational studies, can elucidate how these structural features govern the molecule's chemical behavior.
The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. Its presence at the para-position to the ether linkage significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Computational studies on substituted nitrobenzenes have shown that the position of the nitro group influences the C-NO₂ bond dissociation energy, a key parameter in decomposition and reduction reactions. acs.org The electron-withdrawing nature of the nitro group also enhances the acidity of the protons on the aromatic ring.
The Formyl Group (-CHO): The formyl group, located at the ortho-position, is also strongly electron-withdrawing. Its primary reactivity centers on the carbonyl carbon, which is electrophilic and susceptible to nucleophilic attack. This can lead to a variety of reactions, including reduction to an alcohol, oxidation to a carboxylic acid, and formation of imines or oximes. The proximity of the formyl group to the ether linkage may also introduce steric effects that can influence the approach of reagents. Theoretical studies on aromatic aldehydes can provide insights into the transition state energies for various nucleophilic additions to the carbonyl group.
The Ethyl Acetate Group (-OCH₂COOCH₂CH₃): The phenoxyacetate (B1228835) moiety introduces an ether linkage and an ester group. The ether oxygen can donate electron density to the aromatic ring through resonance, although this effect is counteracted by the strong withdrawing effects of the nitro and formyl groups. The ester group is susceptible to hydrolysis under both acidic and basic conditions. The reactivity of the ester is influenced by the electronic environment of the phenoxy ring; the electron-withdrawing substituents would tend to stabilize the leaving phenoxide ion, potentially facilitating hydrolysis.
| Functional Group | Position | Electronic Effect | Predicted Influence on Reactivity |
| Nitro (-NO₂) | para | Strong electron-withdrawing (resonance and inductive) | Deactivates the ring for electrophilic attack; activates for nucleophilic attack. Facilitates reduction reactions at the nitro group. |
| Formyl (-CHO) | ortho | Strong electron-withdrawing (resonance and inductive) | Renders the carbonyl carbon highly electrophilic. Participates in addition and oxidation reactions. |
| Ethyl Acetate | - | Ether oxygen is electron-donating (resonance); Ester is electron-withdrawing (inductive) | The ester group is a site for hydrolysis. The ether linkage is generally stable but can be cleaved under harsh conditions. |
Computational analyses, such as mapping the molecular electrostatic potential (MEP), can visually represent the electron-rich and electron-deficient regions of this compound, thereby providing a rationalization for its observed reactivity and guiding the design of synthetic transformations.
Advanced Characterization Techniques Applied to Ethyl 2 2 Formyl 4 Nitrophenoxy Acetate and Its Derivatives
Spectroscopic Elucidation Methods
Spectroscopy is a cornerstone for the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like Ethyl 2-(2-formyl-4-nitrophenoxy)acetate provide detailed information about their atomic and electronic architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for structural assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In ¹H NMR, the chemical environment of each proton determines its resonance frequency (chemical shift). For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl ester group, and the methylene (B1212753) protons of the acetate (B1210297) moiety. The electron-withdrawing nature of the nitro (-NO₂) and formyl (-CHO) groups significantly influences the chemical shifts of the aromatic protons, shifting them to a lower field (higher ppm).
Expected ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ethyl (-CH₃) | ~1.3 | Triplet (t) | 3H |
| Ethyl (-CH₂) | ~4.3 | Quartet (q) | 2H |
| Methylene (-OCH₂CO) | ~4.9 | Singlet (s) | 2H |
| Aromatic (H-6) | ~7.2 | Doublet (d) | 1H |
| Aromatic (H-5) | ~8.4 | Doublet of doublets (dd) | 1H |
| Aromatic (H-3) | ~8.7 | Doublet (d) | 1H |
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would feature signals for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the aliphatic carbons of the ethyl and acetate groups.
Expected ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl (-C H₃) | ~14 |
| Ethyl (-C H₂) | ~62 |
| Methylene (-OC H₂CO) | ~66 |
| Aromatic (C-6) | ~115 |
| Aromatic (C-3) | ~126 |
| Aromatic (C-5) | ~130 |
| Aromatic (C-2) | ~135 |
| Aromatic (C-4) | ~142 |
| Aromatic (C-1) | ~158 |
| Ester Carbonyl (-C =O) | ~168 |
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between the coupled protons of the ethyl group and adjacent protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, which are characteristic of specific functional groups. The IR spectrum of this compound is expected to display prominent absorption bands corresponding to its key functional groups.
Expected IR Absorption Data
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Aldehyde | C-H stretch | 2900 - 2800, 2800 - 2700 |
| Ester Carbonyl | C=O stretch | ~1760 |
| Aldehyde Carbonyl | C=O stretch | ~1700 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Nitro Group | N-O asymmetric stretch | 1550 - 1500 |
| Nitro Group | N-O symmetric stretch | 1360 - 1320 |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The highly conjugated system of the nitrophenoxy group in this compound acts as a chromophore, absorbing light in the UV-Vis region. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system and potentially a weaker n → π* transition associated with the carbonyl and nitro groups. The exact position of the maximum absorbance (λ_max) would be sensitive to the solvent used for analysis.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₁NO₆, giving it a molecular weight of 253.21 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) of 253. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals.
Expected Mass Spectrometry Fragmentation Data
| m/z Value | Identity |
|---|---|
| 253 | [M]⁺• (Molecular Ion) |
| 224 | [M - CHO]⁺ |
| 208 | [M - OCH₂CH₃]⁺ |
| 180 | [M - COOCH₂CH₃]⁺ |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would be most suitable. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | Set at a λ_max determined by UV-Vis spectroscopy |
| Injection Volume | 10 µL |
This method would effectively separate the target compound from starting materials, by-products, or degradation products, allowing for accurate purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. For a compound like this compound, which has a relatively high boiling point, direct analysis by GC-MS can be challenging. Therefore, the analysis of more volatile derivatives is often employed. This involves chemically modifying the parent compound to increase its volatility, making it suitable for gas chromatography.
The process typically involves derivatization to convert non-volatile compounds into more volatile forms. researchgate.net For compounds with active hydrogen atoms, such as alcohols or acids that might be present as precursors or related impurities, a common technique is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net While the target compound itself does not have highly active hydrogens, related synthetic intermediates might require such a step.
Once a suitable volatile derivative is prepared and injected into the gas chromatograph, it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (the column's inner coating) and the mobile phase (the carrier gas). nih.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and chemical properties. nih.gov
As each component exits the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. This spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries (like the NIST library) for positive identification. imrpress.com This method allows for the sensitive detection and identification of trace levels of volatile organic compounds and their derivatives. nih.govmdpi.com
Table 1: Representative GC-MS Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Typical Setting | Purpose |
| Injector Type | Splitless | To maximize the transfer of analyte to the column for trace analysis. nih.gov |
| Injector Temperature | 270-280°C | Ensures rapid and complete vaporization of the sample. nih.gov |
| Column Type | RTx-5MS or DB-5MS (60 m or 30 m) | A non-polar column suitable for separating a wide range of organic compounds. nih.gov |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. imrpress.com |
| Oven Program | Initial hold, then ramp (e.g., 8°C/min) to a final temperature (e.g., 300°C) | Creates a temperature gradient to elute compounds in order of increasing boiling point. nih.gov |
| Ionization Mode | Electron Ionization (EI) | Standard ionization method that produces repeatable fragmentation patterns. |
| MS Scan Range | 50-650 amu | Covers the expected mass range of the compound and its fragments. researchgate.net |
| MS Source Temp. | ~230°C | Optimal temperature for ionization. |
Crystallographic Analysis
Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is unparalleled in its ability to determine the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. For a compound such as this compound, obtaining a single crystal of sufficient quality is the prerequisite for this analysis.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the solid-state structure of a molecule. The technique involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.
While crystallographic data for this compound is not publicly available, a detailed analysis of the closely related isomer, Ethyl 2-(4-nitrophenoxy)acetate , provides significant insight into the type of structural information that can be obtained. nih.govresearchgate.net In the study of this isomer, single crystals were grown by the slow evaporation of an ethanol (B145695) solution. nih.gov The analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The complete structural determination allows for the precise measurement of all bond lengths and angles, confirming the expected molecular connectivity and geometry. researchgate.net Furthermore, the analysis elucidates how the molecules pack together in the crystal lattice, revealing the presence of weak C—H⋯O hydrogen bonds that link the molecules into layers. nih.govresearchgate.net
Table 2: Crystallographic Data for the Related Compound Ethyl 2-(4-nitrophenoxy)acetate
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁NO₅ nih.gov |
| Formula Weight | 225.20 nih.gov |
| Temperature | 293 K nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c researchgate.net |
| Unit Cell Dimensions | a = 5.3848 (11) Åb = 8.4482 (17) Åc = 24.238 (5) Åβ = 92.59 (3)° nih.gov |
| Volume | 1101.5 (4) ų nih.gov |
| Z (Molecules per unit cell) | 4 nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.358 Mg m⁻³ researchgate.net |
| Absorption Coefficient (μ) | 0.11 mm⁻¹ nih.gov |
| Reflections Collected | 9279 nih.gov |
| Independent Reflections | 2169 nih.gov |
| Final R-indices [I > 2σ(I)] | R₁ = 0.068 researchgate.net |
| wR (F²) | 0.156 researchgate.net |
| Goodness-of-fit (S) | 1.01 nih.gov |
| Data sourced from a study on Ethyl 2-(4-nitrophenoxy)acetate, an isomer of the title compound. nih.govresearchgate.netresearchgate.net |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It serves as a crucial check for the purity and empirical formula of a newly synthesized compound. The method involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.
For this compound, this analysis would be used to verify that the elemental composition of the synthesized product matches the theoretical values calculated from its molecular formula, C₁₁H₁₁NO₆. A close agreement between the experimentally measured percentages and the calculated values provides strong evidence that the correct compound has been synthesized with a high degree of purity. This technique is often used in conjunction with spectroscopic methods to provide a comprehensive characterization of the compound. mdpi.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | % Composition |
| Carbon | C | 12.011 | 11 | 132.121 | 52.18% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.38% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.53% |
| Oxygen | O | 15.999 | 6 | 95.994 | 37.91% |
| Total | 253.21 | 100.00% | |||
| Calculated based on the molecular formula C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol . pharmaffiliates.com |
Future Research Directions and Emerging Applications in Synthetic Chemistry for Ethyl 2 2 Formyl 4 Nitrophenoxy Acetate
Development of Novel Catalytic Systems for Efficient Transformations
The unique structural features of ethyl 2-(2-formyl-4-nitrophenoxy)acetate, namely the aldehyde, nitro group, and ester functionality, present a rich playground for the development of novel catalytic systems. Future research will likely focus on designing catalysts that can selectively target one functional group while leaving the others intact. For instance, chemoselective hydrogenation of the nitro group could be achieved using finely tuned metal nanoparticles or single-atom catalysts, providing a direct route to valuable amino-substituted derivatives. Similarly, catalytic systems for the selective oxidation or reduction of the formyl group, without affecting the nitro or ester moieties, would be highly desirable. The development of bifunctional catalysts that can orchestrate tandem reactions, such as a catalytic reduction followed by an in-situ cyclization, represents a particularly exciting frontier.
| Catalyst Type | Potential Transformation | Research Focus |
| Supported Metal Nanoparticles (e.g., Pt, Pd, Ru) | Selective hydrogenation of the nitro group | Enhancing selectivity and catalyst recyclability. |
| Homogeneous Transition Metal Complexes | Asymmetric reduction of the formyl group | Achieving high enantioselectivity. |
| Organocatalysts (e.g., proline derivatives) | Aldol and related C-C bond-forming reactions | Expanding the scope of asymmetric transformations. |
| Bifunctional Catalysts | Tandem reduction-cyclization reactions | Designing catalysts for multi-step, one-pot syntheses. |
Exploration of Stereoselective Syntheses Incorporating the Compound
The aldehyde functionality in this compound serves as a key handle for introducing chirality into molecular frameworks. Future research is anticipated to heavily explore its use in stereoselective synthesis. This includes its application as a prochiral substrate in asymmetric aldol, Henry (nitroaldol), and Wittig-type reactions. The development of novel chiral catalysts, including organocatalysts and chiral Lewis acids, will be instrumental in achieving high levels of enantioselectivity and diastereoselectivity in these transformations. Furthermore, the resulting chiral products could serve as valuable building blocks for the synthesis of complex, biologically active molecules.
Integration into Photoredox or Electro-Organic Synthesis Methodologies
Modern synthetic methods like photoredox and electro-organic synthesis offer green and efficient alternatives to traditional chemical transformations. The nitroaromatic moiety of this compound makes it an ideal candidate for exploration within these fields. Under photoredox conditions, the nitro group can be selectively reduced or involved in radical-based C-C bond-forming reactions. Similarly, electro-organic synthesis could provide a reagent-free method for the controlled reduction of the nitro or aldehyde groups by simply tuning the electrode potential. Research in this area will focus on developing optimized reaction conditions and understanding the electrochemical and photochemical behavior of the molecule to unlock novel synthetic pathways.
| Methodology | Potential Reaction | Advantages |
| Photoredox Catalysis | Selective reduction of the nitro group; Radical additions to the formyl group. | Mild reaction conditions, high functional group tolerance. |
| Electro-organic Synthesis | Controlled potential reduction of nitro and formyl groups. | Reagent-free, environmentally friendly. |
Applications in the Synthesis of Advanced Functional Materials Precursors
The multifunctionality of this compound makes it an attractive precursor for the synthesis of advanced functional materials. The aromatic ring, substituted with both electron-withdrawing (nitro) and electron-donating (ether) groups, provides a scaffold for creating molecules with interesting photophysical and electronic properties. For example, derivatives of this compound could be used to synthesize novel dyes, liquid crystals, or organic semiconductors. The formyl group allows for its incorporation into polymeric structures through condensation reactions, leading to the development of functional polymers with tailored properties for applications in electronics, sensing, or separations.
Computational Design of Novel Derivatives with Tailored Reactivity Profiles
Computational chemistry will play a pivotal role in guiding the future development and application of this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of its different functional groups, model its interaction with potential catalysts, and design novel derivatives with specific, tailored reactivity profiles. For instance, by computationally screening different substituents on the aromatic ring, it may be possible to fine-tune the electronic properties of the molecule to enhance its performance in a particular catalytic reaction or to optimize its properties as a functional material precursor. This in-silico approach will accelerate the discovery of new applications and streamline the experimental workflow.
Sustainable and Circular Economy Approaches in its Synthetic Utility
In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable synthetic routes to and from this compound. This includes the use of bio-based starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic processes that minimize waste and energy consumption. Furthermore, exploring the potential for a circular economy approach, where the compound or its derivatives can be recycled or repurposed after their initial use, will be a key research direction. This could involve designing cleavable linkers or developing methods for the selective degradation and recovery of valuable molecular fragments.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(2-formyl-4-nitrophenoxy)acetate, and what critical reaction parameters influence yield?
The compound is typically synthesized via nucleophilic substitution between 2-hydroxy-5-nitrobenzaldehyde derivatives and ethyl 2-bromoacetate. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Reaction time and temperature : Reflux conditions (70–80°C for 2–4 hours) ensure complete substitution .
- Base usage : Sodium bicarbonate or potassium carbonate facilitates deprotonation of the phenolic hydroxyl group . Post-reaction, extraction with ethyl acetate and recrystallization from ethanol or benzene yields the pure product (66–70%) .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O ester ~1761 cm⁻¹, aldehyde ~1675 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.3–8.5 ppm) and ester/aldehyde moieties (δ 4.2–10.0 ppm) .
- Single-crystal X-ray diffraction : Confirms molecular geometry (e.g., bond lengths, angles) and packing. Monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 5.38 Å, β = 92.59°) are common for nitroaromatic esters .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up this compound production?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity .
- In situ monitoring : HPLC or TLC tracks intermediate formation to minimize side products . Contradictions in yield between small- and large-scale batches often arise from heat transfer inefficiencies; jacketed reactors mitigate this .
Q. How should researchers resolve discrepancies between experimental and computational structural data for this compound?
Discrepancies in bond lengths or angles (e.g., nitro group torsion angles) may arise from:
- Crystal packing effects : X-ray data reflect solid-state interactions, whereas computational models assume gas-phase geometry .
- Dynamic vs. static disorder : Refinement software (e.g., SHELXL) accounts for thermal motion but may misattribute disorder . Validate computational models using high-resolution XRD (R < 0.05) and DFT with dispersion corrections .
Q. What methodologies enable the use of this compound in synthesizing bioactive derivatives?
The aldehyde group facilitates:
- Schiff base formation : React with amines (e.g., aniline, hydrazides) under mild acidic conditions to generate imines for antimicrobial testing .
- Mannich reactions : Form propargyl derivatives (e.g., 2-butynyl acetate) via three-component reactions with formaldehyde and secondary amines .
- Click chemistry : Alkynyl intermediates undergo Huisgen cycloaddition with azides for drug-discovery applications .
Data Contradiction Analysis
Q. How to address inconsistent melting points reported for this compound in literature?
Variations (e.g., 58–60°C vs. 65–67°C) may stem from:
- Polymorphism : Recrystallization solvents (ethanol vs. benzene) produce distinct crystal forms .
- Impurity profiles : Trace solvents (e.g., DMF) lower observed melting points; purity checks via GC-MS or DSC are critical . Standardize protocols using USP-grade solvents and controlled cooling rates .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
